(E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane
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Overview
Description
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE is an organic compound that features a dioxolane ring substituted with benzyloxy and bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE typically involves the reaction of benzyloxyacetaldehyde with a bromomethylating agent in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Scientific Research Applications
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromomethyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-[(METHOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
- (E)-4-[(ETHOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
- (E)-4-[(PHENOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
Uniqueness
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various synthetic applications.
Properties
CAS No. |
6204-41-7 |
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Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO3/c13-6-12-15-9-11(16-12)8-14-7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
XRDOVVFGDQXDTR-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](O1)CBr)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(O1)CBr)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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